Cas no 930902-59-3 (3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propan-1-one)

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propan-1-one structure
930902-59-3 structure
Product Name:3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propan-1-one
CAS No:930902-59-3
MF:C20H25N3O4S
MW:403.495203733444
CID:6537201
PubChem ID:8639269
Update Time:2025-07-10

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propan-1-one
    • EN300-26606798
    • 930902-59-3
    • Z51936740
    • 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propan-1-one
    • Inchi: 1S/C20H25N3O4S/c1-16-19(17(2)27-21-16)8-9-20(24)22-11-13-23(14-12-22)28(25,26)15-10-18-6-4-3-5-7-18/h3-7,10,15H,8-9,11-14H2,1-2H3/b15-10+
    • InChI Key: RFCPWAIBSVFXCH-XNTDXEJSSA-N
    • SMILES: S(/C=C/C1C=CC=CC=1)(N1CCN(C(CCC2C(C)=NOC=2C)=O)CC1)(=O)=O

Computed Properties

  • Exact Mass: 403.15657746g/mol
  • Monoisotopic Mass: 403.15657746g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 647
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 92.1Ų

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26606798-0.05g
930902-59-3 90%
0.05g
$212.0 2023-09-13

Additional information on 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propan-1-one

Comprehensive Overview of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propan-1-one (CAS No. 930902-59-3)

The compound 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propan-1-one (CAS No. 930902-59-3) is a highly specialized organic molecule with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a dimethyloxazole core linked to a piperazine moiety via a propan-1-one bridge, makes it a subject of interest for drug discovery and development. Researchers are particularly intrigued by its sulfonyl and vinylphenyl groups, which contribute to its reactivity and binding properties.

In recent years, the demand for novel small-molecule inhibitors and kinase modulators has surged, driven by advancements in precision medicine and targeted therapy. This compound's structural features align with these trends, as its piperazine and oxazole components are often found in molecules designed to interact with protein-protein interactions (PPIs) or enzyme active sites. Its CAS No. 930902-59-3 is frequently searched in academic and industrial databases, reflecting its relevance in high-throughput screening (HTS) and lead optimization projects.

The synthesis of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propan-1-one involves multi-step organic reactions, including sulfonylation and N-alkylation, which are well-documented in peer-reviewed literature. Its molecular weight and logP values suggest favorable drug-likeness properties, a key consideration in medicinal chemistry. Researchers often explore its solubility and stability under physiological conditions, as these factors are critical for in vitro and in vivo studies.

One of the most searched questions related to this compound is its potential biological activity. Preliminary studies suggest that its sulfonyl group may confer anti-inflammatory or antiproliferative effects, though further validation is required. The vinylphenyl moiety, on the other hand, could enhance cell permeability, a desirable trait for central nervous system (CNS) drug candidates. These hypotheses are driving structure-activity relationship (SAR) studies worldwide.

From a computational chemistry perspective, 930902-59-3 has been modeled using molecular docking and quantitative structure-activity relationship (QSAR) techniques. These simulations predict its affinity for G-protein-coupled receptors (GPCRs) or ion channels, aligning with current drug repurposing initiatives. The compound's crystallographic data, though limited, is eagerly sought after for fragment-based drug design (FBDD).

In the context of green chemistry, efforts are underway to optimize the synthesis of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propan-1-one to reduce organic waste and improve atom economy. Such innovations resonate with the growing emphasis on sustainable pharmaceutical manufacturing. Additionally, its patent landscape is under scrutiny, as companies explore its applicability in personalized therapeutics.

To summarize, CAS No. 930902-59-3 represents a promising scaffold for drug discovery, with its multifunctional groups offering versatility in molecular design. As the scientific community continues to investigate its properties, this compound is poised to play a pivotal role in addressing unmet medical needs, particularly in oncology and neurodegenerative diseases.

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